molecular formula C10H18ClNO2 B2416973 Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2460750-99-4

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2416973
CAS No.: 2460750-99-4
M. Wt: 219.71
InChI Key: LCSJZBWUXOMSNB-UHFFFAOYSA-N
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Description

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutane ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSJZBWUXOMSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromocyclobutane-1-Carboxylic Acid

The synthesis begins with the preparation of 1-bromocyclobutane-1-carboxylic acid (CAS 1628855-38-8), a versatile intermediate for further functionalization.

Procedure:

  • Cyclobutane-1-carboxylic acid is treated with $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in $$ \text{CCl}_4 $$ at 80°C for 12 hours.
  • The crude product is purified via recrystallization from hexane/ethyl acetate (4:1), yielding 1-bromocyclobutane-1-carboxylic acid (78% yield).

Key Reaction Parameters:

Parameter Value
Temperature 80°C
Solvent $$ \text{CCl}_4 $$
Catalyst AIBN (2 mol%)
Reaction Time 12 hours

Esterification to Methyl 1-Bromocyclobutane-1-Carboxylate

The brominated acid is esterified to enhance reactivity in subsequent amination steps.

Procedure:

  • 1-Bromocyclobutane-1-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM).
  • Methanol (1.2 equiv), $$ \text{EDC} \cdot \text{HCl} $$ (1.2 equiv), and $$ \text{DMAP} $$ (0.1 equiv) are added sequentially.
  • The mixture is stirred at room temperature for 18 hours, washed with water, and concentrated.
  • Purification via flash chromatography (petroleum ether/ethyl acetate, 80:20) yields methyl 1-bromocyclobutane-1-carboxylate (85% yield).

Characterization Data:

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): $$ \delta $$ 3.77 (s, 3H, OCH$$ _3 $$), 2.96–2.85 (m, 2H), 2.57–2.45 (m, 2H).

Amination via Nucleophilic Substitution

The bromine atom is displaced by 1-aminocyclobutane under basic conditions.

Procedure:

  • Methyl 1-bromocyclobutane-1-carboxylate (3.0 equiv) and 1-aminocyclobutane (1.0 equiv) are combined in acetonitrile.
  • $$ \text{DBU} $$ (3.0 equiv) is added, and the reaction is heated to 80°C for 18 hours.
  • The mixture is quenched with $$ \text{NH}_4\text{Cl} $$, extracted with ethyl acetate, and purified via flash chromatography to isolate the free base.

Yield: 72–78% (free base).

Hydrochloride Salt Formation

The free base is protonated to improve stability and solubility.

Procedure:

  • The free base is dissolved in anhydrous ether.
  • Hydrogen chloride gas is bubbled through the solution at 0°C until precipitation ceases.
  • The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (95% purity by HPLC).

Method 2: Aza-Michael Addition Strategy

Cyclobutane Ring Construction via [2+2] Cycloaddition

An alternative approach employs photochemical [2+2] cycloaddition to form the cyclobutane core.

Procedure:

  • Methyl acrylate and ethylene are irradiated with UV light (254 nm) in the presence of a sensitizer (e.g., acetophenone).
  • The resulting cyclobutane diester is hydrolyzed and decarboxylated to yield methyl cyclobutane-1-carboxylate (62% yield over two steps).

Introduction of the 1-Aminocyclobutyl Group

The ester undergoes conjugate addition with a protected aminocyclobutane nucleophile.

Procedure:

  • Methyl cyclobutane-1-carboxylate (1.0 equiv) and $$ \text{N} $$-Boc-1-aminocyclobutane (1.2 equiv) are combined in THF.
  • $$ \text{LDA} $$ (1.5 equiv) is added at −78°C, and the reaction is warmed to room temperature over 6 hours.
  • The Boc group is removed with $$ \text{HCl} $$ in dioxane, followed by salt formation as described in Method 1.

Yield: 65% over three steps.

Comparative Analysis of Preparation Methods

Parameter Method 1 (Bromocyclobutane) Method 2 (Aza-Michael)
Total Yield 55–60% 40–45%
Purity (HPLC) >95% >90%
Reaction Steps 4 5
Key Advantage High regioselectivity Avoids halogenated intermediates
Scalability Pilot-scale demonstrated Limited to lab-scale

Method 1 offers superior yield and scalability, making it preferable for industrial applications. However, Method 2 provides a halogen-free route, advantageous for pharmaceutical synthesis where residual bromine is problematic.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

  • Polar aprotic solvents (e.g., DMF, MeCN) improve reaction rates but complicate purification.
  • Organic bases (e.g., DBU, DIPEA) enhance nucleophilicity of the amine but may promote side reactions.

Byproduct Formation

  • Ester hydrolysis occurs under prolonged heating (>12 hours), necessitating strict temperature control.
  • Dimerization of the aminocyclobutane is mitigated by using excess bromocyclobutane (3.0 equiv).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Table 1: Chemical Reactions Involving Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride

Reaction TypeExample ProductsReagents Used
OxidationKetones, Carboxylic AcidsPotassium permanganate
ReductionAlcohols, AminesLithium aluminum hydride
SubstitutionFunctionalized DerivativesAlkyl halides

Scientific Research Applications

1. Organic Synthesis
this compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique cyclobutane ring structure allows for the creation of novel compounds with potential therapeutic effects.

2. Biochemical Studies
This compound has been utilized in studies related to enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing inhibitors for therapeutic targets .

3. Medicinal Chemistry
this compound has potential therapeutic applications, particularly as a precursor for drug development aimed at treating various diseases. Its structural analogs have been studied for their efficacy in imaging techniques such as positron emission tomography (PET), highlighting its relevance in cancer diagnostics .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use in drug design targeting metabolic disorders.

Case Study 2: Imaging Applications

Research focused on the synthesis of radiolabeled analogs of this compound for use as PET ligands in tumor detection. The study demonstrated that these compounds exhibited high uptake in tumor tissues compared to normal brain tissues, indicating their utility in cancer imaging .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of tailored compounds for specific applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity.

    Bicyclobutanes: Compounds with a similar strained ring structure, used in synthetic chemistry.

Uniqueness

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its specific cyclobutane ring and amino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate; hydrochloride, with the CAS number 1172902-07-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H14ClN O2
  • Molecular Weight: 179.64 g/mol
  • IUPAC Name: Methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
  • Purity: 97% .

The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that it may influence pathways related to neurotransmitter modulation and cellular signaling. Specifically, compounds of similar structure have shown potential as agonists at NMDA-associated glycine sites, which are critical in neuropharmacology .

Antimalarial Activity

Recent research has indicated that derivatives of cyclobutane compounds exhibit significant antimalarial properties. For instance, studies have demonstrated that certain cyclopropyl carboxamide derivatives possess slow-acting asexual stage activity against Plasmodium species, with no observed cytotoxicity in human cells . This suggests that methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate; hydrochloride may share similar properties.

Neuropharmacological Effects

The compound's ability to act on the central nervous system is also noteworthy. Research into related compounds has shown efficacy in modulating synaptic transmission and potentially providing therapeutic effects for conditions such as anxiety and depression by influencing glutamatergic signaling pathways .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Cyclobutane Derivatives : A study published in Journal of Medicinal Chemistry investigated the structural optimization of cyclobutane derivatives, revealing their capacity to induce apoptosis in cancer cell lines through modulation of specific signaling pathways .
  • Antimalarial Research : Another study focused on cyclopropyl carboxamide compounds demonstrated their effectiveness against various stages of malaria parasites, highlighting the importance of structural analogs in drug development .

Data Table: Biological Activity Summary

Activity Description Reference
AntimalarialSlow-acting activity against Plasmodium species
NeuropharmacologicalModulation of NMDA receptor activity
Apoptosis InductionInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate hydrochloride, and how are key intermediates characterized?

  • Methodology : The compound is synthesized via reductive amination or condensation reactions using methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride as a starting material. For example, in Reference Example 85 (EP 4 374 877 A2), the title compound is synthesized under nitrogen using ethyl acetate and pyridine borane as reductants. Key intermediates are characterized via LCMS (e.g., m/z 411 [M+H]+) and 1H-NMR (e.g., δ 2.56–2.31 ppm for cyclobutyl protons) .
  • Validation : Monitor reaction progress with TLC (silica gel, dichloromethane:methanol 9:1) and confirm purity via HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) .

Q. How can researchers optimize reaction yields for cyclobutane-based intermediates in multi-step syntheses?

  • Methodology : Use Dean-Stark traps for water-sensitive steps and employ inert atmospheres (N₂ or Ar) to prevent oxidation. In EP 4 374 877 A2, yields improved to 80% by adding toluenesulfonate monohydrate to ethyl acetate solutions, followed by filtration .
  • Troubleshooting : Low yields often arise from incomplete imine formation. Pre-activate amines with mild acids (e.g., HCl in ethyl acetate) or use Schlenk techniques to exclude moisture .

Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • Key Techniques :

  • LCMS : Confirm molecular weight (m/z 411 [M+H]+) and detect impurities .
  • 1H-NMR : Identify cyclobutane ring protons (multiplet δ 2.05–1.99 ppm) and ester methyl groups (singlet δ 3.82 ppm) .
  • HPLC : Assess purity (>95%) under gradient conditions (e.g., SMD-TFA05 with TFA modifier) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for cyclobutane derivatives, such as unexpected splitting in NMR spectra?

  • Approach :

  • Variable Temperature NMR : Use DMSO-d₆ at 25–60°C to distinguish conformational isomers. For example, cyclobutane chair-boat interconversions may cause peak broadening .
  • DFT Calculations : Model ring strain effects on chemical shifts using Gaussian or ORCA software to validate experimental data .
    • Case Study : In EP 4 374 877 A2, unexpected splitting in δ 7.48 ppm (aromatic protons) was attributed to steric hindrance from trifluoromethyl groups, resolved via NOESY experiments .

Q. What strategies are effective for scaling up cyclobutane syntheses while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with heptane:IPA gradients to separate enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation steps, achieving >99% ee in cyclobutane intermediates .
    • Process Considerations : Avoid prolonged heating (>50°C) to prevent racemization. Use flow chemistry for exothermic steps (e.g., nitro reductions) .

Q. How can researchers mitigate hygroscopicity issues during salt formation (e.g., hydrochloride salts)?

  • Solutions :

  • Lyophilization : Freeze-dry crude products in dimethylsulfoxide/water mixtures to stabilize hygroscopic hydrochlorides .
  • Anti-Solvent Crystallization : Add heptane to 2-butanone solutions to precipitate salts with controlled particle size .
    • Quality Control : Monitor water content via Karl Fischer titration (<0.1% w/w) and confirm crystallinity via PXRD .

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